1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3S/c1-13-6-7-5-8(9-3-2-4-16-9)14-15(7)10(11)12/h2-5,10,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHXXKENBWWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, with the CAS number 2098135-16-9, is a novel compound that has garnered attention for its potential biological activities. The compound features a unique structure that incorporates a difluoromethyl group and a thiophene moiety, which may contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit activity against certain cellular pathways, potentially influencing metabolic processes.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, show promising antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicated variable cytotoxic effects depending on the concentration and the type of cell line used. Notably, higher concentrations led to increased cell death in cancerous cell lines, indicating potential as an anticancer agent .
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes that are crucial in metabolic pathways. In particular, it may act as a partial agonist for PPARγ receptors, which are involved in glucose metabolism and fat storage. This suggests potential implications for metabolic disorders such as diabetes .
Case Study 1: Anticancer Activity
A study conducted by Rao et al. (2023) explored the anticancer effects of pyrazole derivatives. The results showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, researchers synthesized various pyrazole derivatives and tested their efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the pyrazole structure enhanced antibacterial activity, suggesting that further optimization could lead to more effective antimicrobial agents .
Data Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A case study reported that pyrazole derivatives possess significant bactericidal effects against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Pesticidal Activity
Pyrazole compounds have been extensively researched for their insecticidal properties. The synthesis of novel pyrazole derivatives has led to the development of effective pesticides targeting agricultural pests. For example, research highlighted that certain difluoromethyl-substituted pyrazoles demonstrated high insecticidal activity against common agricultural pests, providing an alternative to conventional pesticides .
Fungicidal Activity
In addition to insecticidal properties, the compound has been evaluated for its fungicidal potential. Studies indicate that derivatives of difluoromethylpyrazoles can inhibit fungal growth effectively, suggesting their utility in crop protection against fungal diseases .
Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer chemistry. Its ability to act as a monomer or additive can enhance the mechanical properties and thermal stability of polymers. Research has indicated that incorporating such compounds into polymer matrices can improve their resistance to degradation and increase overall performance .
Data Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Effects on Properties
Preparation Methods
Synthesis of 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole Core
- Starting Materials: Thiophene-2-carboxaldehyde or thiophene-2-acetyl derivatives are common precursors.
- Pyrazole Formation: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-ketoesters bearing the thiophene substituent yields the pyrazole ring.
- Difluoromethyl Introduction: The difluoromethyl group can be introduced via electrophilic difluoromethylation reagents such as bromodifluoromethane or difluoromethyl iodide under palladium-catalyzed cross-coupling or radical conditions.
Installation of N-methylmethanamine Side Chain
- Functionalization at Pyrazole 5-Position: The 5-position of the pyrazole can be halogenated (e.g., brominated) to provide a reactive site.
- Nucleophilic Substitution: Reaction with N-methylmethanamine or its protected derivatives under nucleophilic substitution or palladium-catalyzed amination conditions introduces the side chain.
- Alternative Reductive Amination: Another method involves aldehyde or ketone precursors at the 5-position undergoing reductive amination with methylamine.
Representative Preparation Method (Based on Patent CN102743330B and WO2023280290A1)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | Condensation of hydrazine with thiophene-substituted β-ketoester | Formation of 3-(thiophen-2-yl)-1H-pyrazole core |
| 2 | Difluoromethylation | Electrophilic difluoromethylation using BrCF2H or CF2HI, Pd catalyst | Introduction of difluoromethyl group at N1 |
| 3 | Halogenation at pyrazole C5 | Bromination with NBS or similar reagents | Formation of 5-bromo-pyrazole intermediate |
| 4 | Amination | Pd-catalyzed amination with N-methylmethanamine or reductive amination | Installation of N-methylmethanamine substituent |
| 5 | Purification | Chromatography or crystallization | Isolation of pure target compound |
Detailed Research Findings and Notes
- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are frequently employed for cross-coupling and amination steps due to their efficiency in forming C–N and C–CF2 bonds.
- Difluoromethylation Challenges: The difluoromethyl group introduction requires careful control of reaction conditions to avoid side reactions such as over-fluorination or decomposition.
- Regioselectivity: The selective functionalization at the pyrazole 5-position is critical and often achieved by controlled halogenation.
- Purification: Due to the compound’s complexity and presence of multiple heteroatoms, purification typically involves preparative HPLC or recrystallization from suitable solvents.
- Yields: Reported yields for each step vary but are optimized in patents to maximize overall efficiency, often achieving 50-80% per step under optimized conditions.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Thiophene-2-carboxaldehyde, hydrazine, β-ketoesters |
| Key reagents | NBS (bromination), BrCF2H or CF2HI (difluoromethylation), Pd catalysts |
| Reaction solvents | DMF, DMSO, toluene, or acetonitrile |
| Temperature range | 0°C to reflux depending on step |
| Reaction time | Several hours to overnight |
| Purification methods | Chromatography, recrystallization |
| Typical yields per step | 50-80% |
| Safety considerations | Handling fluorinated reagents requires inert atmosphere; hydrazines are toxic |
Q & A
Q. What synthetic strategies are effective for preparing 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, and how can yield/purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation, nucleophilic substitution, or cross-coupling reactions. For example:
- Step 1 : Prepare the pyrazole core by reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .
- Step 2 : Introduce the difluoromethyl group via halogen exchange (e.g., using ClCFH) or nucleophilic fluorination (e.g., DAST) .
- Step 3 : Functionalize the thiophene moiety using Suzuki-Miyaura coupling with thiophen-2-ylboronic acid .
- Optimization : Use polar aprotic solvents (DMF, THF) and catalysts (e.g., Pd(PPh)) to enhance cross-coupling efficiency. Monitor purity via HPLC and refine column chromatography gradients to isolate intermediates .
Table 1 : Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | AcOH, reflux, 12h | 65 | 85 |
| 2 | DAST, DCM, −20°C | 72 | 90 |
| 3 | Pd(PPh), DMF, 80°C | 58 | 88 |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H/C NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole C-F coupling in F NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 298.0825) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the N-methyl group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the difluoromethyl and thiophene groups in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace difluoromethyl with -CH, -CF, or -CHF to assess fluorination impact. Modify thiophene to furan or phenyl to study heterocycle effects .
- Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Corrogate activity data with electronic properties (Hammett constants) and steric parameters (Taft indices) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict binding affinities .
Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum) and metabolic pathways (LC-MS/MS) to identify inactivation mechanisms .
- Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance bioavailability .
- Dose-Response Refinement : Use factorial experimental design (e.g., 4x4 matrix) to test efficacy across concentrations and administration routes .
Q. What strategies mitigate byproduct formation during the N-methylation step of the synthesis?
- Methodological Answer :
- Reagent Selection : Use NaCNBH instead of NaBH for selective reductive amination to avoid over-alkylation .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions .
- Byproduct Identification : Employ LC-MS with ion-trap detectors to trace impurities (e.g., dimeric adducts at m/z 595.1602) .
Q. How can researchers establish a toxicity profile for this compound in early-stage development?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : MTT assay on HEK293 cells (IC > 100 µM acceptable) .
- Genotoxicity : Ames test (S. typhimurium TA98/TA100) to detect mutagenicity .
- In Silico Prediction : Use ProTox-II to estimate hepatotoxicity and LD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
